molecular formula C11H15N B14007002 1,3,3-Trimethyl-2,3-dihydro-1H-indole CAS No. 105278-05-5

1,3,3-Trimethyl-2,3-dihydro-1H-indole

Katalognummer: B14007002
CAS-Nummer: 105278-05-5
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: KRXXWINWRGUIBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-2,3-dihydro-1H-indole can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,3-trimethylindolenine with dimethyl carbonate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,3-Trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

1,3,3-Trimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3,3-Trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1,3,3-Trimethyl-2,3-dihydro-1H-indole include:

Uniqueness

This compound is unique due to its specific structure and reactivity, which make it suitable for various applications in chemistry, biology, and industry. Its ability to undergo diverse chemical reactions and form different products further enhances its versatility and utility in scientific research .

Eigenschaften

CAS-Nummer

105278-05-5

Molekularformel

C11H15N

Molekulargewicht

161.24 g/mol

IUPAC-Name

1,3,3-trimethyl-2H-indole

InChI

InChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3

InChI-Schlüssel

KRXXWINWRGUIBJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C2=CC=CC=C21)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.